molecular formula C19H12ClFN2O2S B2865488 3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326849-31-3

3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2865488
CAS No.: 1326849-31-3
M. Wt: 386.83
InChI Key: MCZAIQFNASLTBA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that features a thienopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process often starts with the preparation of the thienopyrimidine core, followed by the introduction of the chlorophenyl and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated aromatic compounds, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions, such as temperature and pressure, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thienopyrimidine compounds.

Scientific Research Applications

3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione include other thienopyrimidine derivatives with different substituents on the aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to other thienopyrimidine derivatives

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN2O2S/c20-13-4-6-15(7-5-13)23-18(24)17-16(8-9-26-17)22(19(23)25)11-12-2-1-3-14(21)10-12/h1-10,17H,11H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSPCEDTTIVJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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